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molecular formula C10H7F3N2O2 B8604257 methyl 6-(trifluoromethyl)-1H-indazole-4-carboxylate CAS No. 848678-62-6

methyl 6-(trifluoromethyl)-1H-indazole-4-carboxylate

Cat. No. B8604257
M. Wt: 244.17 g/mol
InChI Key: LJHXJPMPBIVZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206157B2

Procedure details

To a stirred solution of methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate (1 equiv.) in chloroform (13 mL per 1 mmol), potassium acetate (1.05 equiv.) and acetic anhydride (2 equiv.) were added and reaction mixture stirred at room temperature for 12 h. After this time, tert-butyl nitrite (4 equiv.) and 18-crown-6 (0.35 equiv.) were added and reaction stirred again at 65° C. for 3 h. On completion, the reaction mixture was cooled to room temperature, diluted with chloroform (500 mL) and washed with sat. sodium bicarbonate solution. the organic layer was dried over sodium sulfate and concentrated to afford title the compound (yield 90-95%).
Name
methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:16])=[C:4]([CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].C([O-])(=O)C.[K+].C(OC(=O)C)(=O)C.[N:29](OC(C)(C)C)=O.C1OCCOCCOCCOCCOCCOC1>C(Cl)(Cl)Cl>[F:15][C:12]([F:13])([F:14])[C:10]1[CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[C:3]2[CH:16]=[N:29][NH:1][C:2]=2[CH:11]=1 |f:1.2|

Inputs

Step One
Name
methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C(=O)OC)C=C(C1)C(F)(F)F)C
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
13 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
reaction
STIRRING
Type
STIRRING
Details
stirred again at 65° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
On completion, the reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with sat. sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC(C=1C=C(C=2C=NNC2C1)C(=O)OC)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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